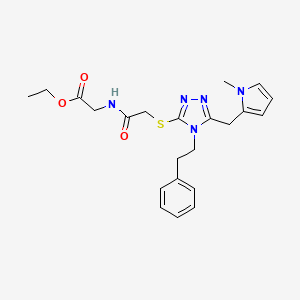

2-Pyridin-4-ylpyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “2-Pyridin-4-ylpyrazole-3-carboxylic acid” were not found, pyrazole compounds can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Pyridine carboxylic acids can also be synthesized through various methods, including multi-component reactions .Molecular Structure Analysis

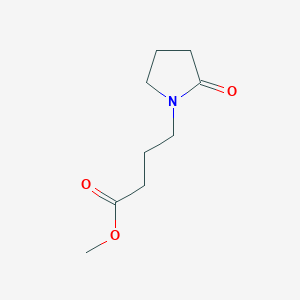

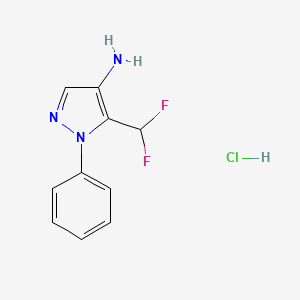

The compound contains a pyridine ring, a pyrazole ring, and a carboxylic acid group. Pyridine is a six-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms. The carboxylic acid group (-COOH) is attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazole and pyridine rings can participate in various chemical reactions. For example, pyrazoles can react with aldehydes and 1,3-dicarbonyl compounds to form pyrazoloquinolinones . Pyridine carboxylic acids can act as catalysts in multi-component reactions .Scientific Research Applications

Chemical Properties and Coordination Chemistry

Compounds containing pyrazole and pyridine units, such as 2-Pyridin-4-ylpyrazole-3-carboxylic acid, are known for their complex formation capabilities with metals, which can significantly affect their spectroscopic, magnetic, and biological properties. For instance, Boča, Jameson, and Linert (2011) reviewed the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, emphasizing their variable coordination chemistry and potential applications in creating materials with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).

Kinase Inhibition for Therapeutic Applications

The structural motif present in this compound is versatile in kinase inhibition, a crucial area in drug development for cancer and other diseases. Wenglowsky (2013) discussed the use of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, highlighting their ability to interact with multiple binding modes, which is essential for developing targeted therapies (Wenglowsky, 2013).

Spectroscopic Studies and Metal-Ligand Interactions

The interaction between metals and ligands containing the pyrazole-pyridine system, such as this compound, has been studied for its influence on the electronic systems of biologically relevant molecules. Lewandowski et al. (2005) explored how metals affect the electronic systems of molecules like benzoates and pyridine carboxylic acids, which is vital for understanding their reactivity and stability (Lewandowski, Kalinowska, & Lewandowska, 2005).

Organic Synthesis and Catalysis

The N-oxide derivatives, related to this compound, have shown significant potential in organic synthesis and catalysis. Li et al. (2019) reviewed the importance of heterocyclic N-oxide derivatives, including pyrazole and pyridine-based compounds, in various areas such as asymmetric catalysis and drug development, demonstrating their broad applicability and functional versatility (Li et al., 2019).

Biological and Pharmaceutical Research

Pyrazole carboxylic acid derivatives, closely related to this compound, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. Cetin (2020) highlighted the synthesis and biological applications of these derivatives, underscoring their importance in developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties (Cetin, 2020).

Future Directions

While specific future directions for “2-Pyridin-4-ylpyrazole-3-carboxylic acid” were not found, research into pyrazole and pyridine derivatives is ongoing due to their wide range of biological activities . These compounds are being explored for their potential use in drug discovery and development .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 2-pyridin-4-ylpyrazole-3-carboxylic acid, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives, it is likely that the compound would have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name |

2-pyridin-4-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTWSICBZLFMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2811514.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)

![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)